molecular formula C5H8N6 B3065895 1,3,5-Triazine, 2-aziridino-4,6-diamino- CAS No. 64381-89-1

1,3,5-Triazine, 2-aziridino-4,6-diamino-

Cat. No. B3065895
CAS RN: 64381-89-1
M. Wt: 152.16 g/mol
InChI Key: OAGJLNAHDCKBMO-UHFFFAOYSA-N
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Description

1,3,5-Triazine, also known as s-triazine, is an organic chemical compound with the formula (HCN)3. It is a six-membered heterocyclic aromatic ring, one of several isomeric triazines . The derivatives of 1,3,5-triazine are useful in a variety of applications due to their biological properties .


Synthesis Analysis

1,3,5-Triazine derivatives can be prepared from cyanuric chloride by replacing chloride ions . The synthesis can be done by conventional methods or using microwave irradiation, which gives the desired products in less time, good yield, and higher purity . Esterification of the 4-aminobenzoic acid moiety can afford methyl ester analogues .


Molecular Structure Analysis

The molecular structure of 1,3,5-triazine is a six-membered heterocyclic aromatic ring . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

1,3,5-Triazines are prepared by trimerization of certain nitriles such as cyanogen chloride or cyanamide . They can also be prepared from cyanuric chloride by sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .


Physical And Chemical Properties Analysis

1,3,5-Triazine is a white crystalline solid with a melting point of 81 to 83 °C . It has a planar molecular shape and a zero dipole moment .

Mechanism of Action

While the specific mechanism of action for “1,3,5-Triazine, 2-aziridino-4,6-diamino-” is not mentioned in the search results, some 1,3,5-triazines are known to have antitumor properties and are used clinically to treat lung, breast, and ovarian cancer .

Safety and Hazards

1,3,5-Triazine is sensitive to water . It has hazard statements H302, H314, H315, H335, and precautionary statements P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 .

Future Directions

As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules . Some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli . This suggests that 1,3,5-Triazine and its derivatives could have potential future applications in the treatment of bacterial infections.

properties

IUPAC Name

6-(aziridin-1-yl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N6/c6-3-8-4(7)10-5(9-3)11-1-2-11/h1-2H2,(H4,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGJLNAHDCKBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214592
Record name 1,3,5-Triazine, 2-aziridino-4,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazine, 2-aziridino-4,6-diamino-

CAS RN

64381-89-1
Record name 1,3,5-Triazine, 2-aziridino-4,6-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064381891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine, 2-aziridino-4,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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